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molecular formula C15H8ClF2N3O2 B8447548 N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine

N-(5-Chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine

Cat. No. B8447548
M. Wt: 335.69 g/mol
InChI Key: IRRFUONCARFPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304417B2

Procedure details

Formamidine acetic acid salt (0.185 g) was added to a stirred solution of N1-(6-chloro-2,3-methylenedioxyphenyl)-2,4,6-trifluorobenzamidine (0.204 g) in toluene (5 ml) and the reaction mixture was heated to reflux for 16 hours. A second portion (0.185 g) of formamidine acetic acid salt was added and the reaction mixture was heated to reflux for a further 16 hours. Triethylamine (0.25 ml) was added and the reaction mixture was heated to reflux for a further 3 days. The resultant reaction mixture was cooled to ambient temperature and partitioned between methylene chloride (25 ml) and a saturated aqueous sodium bicarbonate solution (25 ml). The organic solution was washed with 10% aqueous citric acid (25 ml), dried over magnesium sulphate and evaporated. The resultant oil was purified by column chromatography on silica gel using increasingly polar mixtures of isohexane and ethyl acetate as eluent. There was thus obtained 4-(6-chloro-2,3-methylenedioxyanilino)-5,7-difluoroquinazoline (0.068 g).
Quantity
0.185 g
Type
reactant
Reaction Step One
Name
N1-(6-chloro-2,3-methylenedioxyphenyl)-2,4,6-trifluorobenzamidine
Quantity
0.204 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.185 g
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[CH:5](N)=[NH:6].[Cl:8][C:9]1[C:14]([NH:15][C:16](=[NH:26])[C:17]2[C:22](F)=[CH:21][C:20]([F:24])=[CH:19][C:18]=2[F:25])=[C:13]2[O:27][CH2:28][O:29][C:12]2=[CH:11][CH:10]=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[Cl:8][C:9]1[C:14]([NH:15][C:16]2[C:17]3[C:22](=[CH:21][C:20]([F:24])=[CH:19][C:18]=3[F:25])[N:6]=[CH:5][N:26]=2)=[C:13]2[O:27][CH2:28][O:29][C:12]2=[CH:11][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.185 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Name
N1-(6-chloro-2,3-methylenedioxyphenyl)-2,4,6-trifluorobenzamidine
Quantity
0.204 g
Type
reactant
Smiles
ClC1=CC=C2C(=C1NC(C1=C(C=C(C=C1F)F)F)=N)OCO2
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.185 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Three
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a further 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for a further 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
partitioned between methylene chloride (25 ml)
WASH
Type
WASH
Details
The organic solution was washed with 10% aqueous citric acid (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resultant oil was purified by column chromatography on silica gel using
TEMPERATURE
Type
TEMPERATURE
Details
increasingly polar mixtures of isohexane and ethyl acetate as eluent

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(=C1NC1=NC=NC3=CC(=CC(=C13)F)F)OCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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